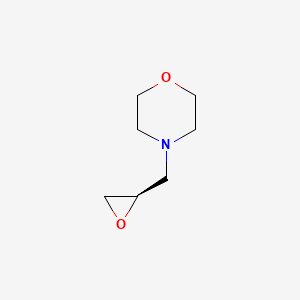

(R)-4-(Oxiran-2-ylmethyl)morpholine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4-[[(2R)-oxiran-2-yl]methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-3-9-4-2-8(1)5-7-6-10-7/h7H,1-6H2/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKWQCCPQBCHJBZ-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C[C@@H]2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427837 | |

| Record name | 4-{[(2R)-Oxiran-2-yl]methyl}morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452105-35-0 | |

| Record name | 4-{[(2R)-Oxiran-2-yl]methyl}morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-4-(Oxiran-2-ylmethyl)morpholine chemical properties

An In-depth Technical Guide on (R)-4-(Oxiran-2-ylmethyl)morpholine

Introduction

This compound is an organic compound featuring a morpholine ring substituted with a reactive oxirane (epoxide) group.[1] Its molecular formula is C₇H₁₃NO₂.[1] This molecule is of significant interest in medicinal chemistry and organic synthesis due to the unique combination of the stable, pharmacologically relevant morpholine scaffold and the highly reactive, versatile epoxide ring.[1][2][3] The strained three-membered oxirane ring makes it an excellent electrophilic building block, enabling a wide range of chemical transformations.[1][4]

The morpholine heterocycle is a "privileged structure" in drug discovery, frequently incorporated into bioactive molecules to improve their pharmacokinetic and pharmacodynamic profiles, such as solubility, metabolic stability, and receptor affinity.[2][3][5] Consequently, this compound serves as a valuable chiral intermediate for the synthesis of complex, biologically active compounds.[6][7]

Chemical and Physical Properties

This compound's chemical identity and physical characteristics are foundational to its application in research and development. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃NO₂ | [1] |

| Molecular Weight | 143.1836 g/mol | [8] |

| IUPAC Name | This compound | - |

| CAS Number | Not explicitly found for the (R)-enantiomer, 6270-19-5 for racemate | [8] |

| Appearance | Typically a liquid | [9] |

| Classification | Cyclic ether, Morpholine derivative | [1] |

Synthesis

The primary synthetic route to this compound involves the reaction of morpholine with an epoxide precursor, typically (R)-epichlorohydrin, under basic conditions.[1] This process is a nucleophilic substitution followed by an intramolecular ring-closure.

Experimental Protocol: Synthesis via Nucleophilic Substitution and Ring-Opening

This protocol is a generalized procedure based on common synthetic methods for this class of compounds.[1]

Objective: To synthesize this compound from morpholine and (R)-epichlorohydrin.

Materials:

-

Morpholine

-

(R)-Epichlorohydrin

-

Sodium hydroxide (NaOH)

-

Ethanol or water (solvent)

-

Diethyl ether or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate or sodium sulfate (drying agent)

Procedure:

-

In a round-bottom flask equipped with a stirrer and condenser, dissolve morpholine in the chosen solvent (ethanol or water).

-

Add a catalytic amount of sodium hydroxide to the solution.

-

While stirring, slowly add (R)-epichlorohydrin to the reaction mixture.

-

Heat the mixture, typically between 60–80°C, and maintain stirring for several hours until the reaction is complete (monitored by TLC or GC).

-

After cooling to room temperature, the product is isolated. This usually involves extraction with an organic solvent like diethyl ether.

-

The combined organic layers are washed with brine and dried over an anhydrous drying agent (e.g., MgSO₄).

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure this compound.[1]

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Reactivity and Chemical Profile

The chemical reactivity of this compound is dominated by the strained epoxide ring, which is a potent electrophile susceptible to nucleophilic attack.[1]

-

Nucleophilic Ring-Opening: This is the most significant reaction pathway. The epoxide ring readily opens upon reaction with a wide range of nucleophiles, including amines, thiols, and alcohols.[1][11] This reaction is highly regioselective and is the basis for its utility in building more complex molecular structures.[11] The basic nitrogen within the morpholine ring can sometimes catalyze this ring-opening intramolecularly or anchimerically.[11]

-

Reduction: The epoxide group can be reduced to a diol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).[1]

-

Oxidation: The compound can be further oxidized using agents such as hydrogen peroxide or peracids, although this is less common given the intended use of the epoxide moiety.[1]

Reactivity Pathway Diagram

Caption: Primary reaction pathways for this compound.

Applications in Drug Development

The morpholine moiety is present in numerous approved drugs, where it often enhances water solubility and metabolic stability.[2][3][5] this compound leverages this "privileged scaffold" by providing a reactive handle—the epoxide—for further chemical elaboration.

-

Versatile Building Block: It serves as a starting material for synthesizing a variety of bioactive molecules.[4] The epoxide's reactivity allows for the straightforward introduction of diverse functional groups, leading to the creation of libraries of compounds for screening.[6][7]

-

Scaffold for Bioactive Molecules: It is used as a foundational structure in the preparation of pharmaceuticals, including potential anticancer and antibiotic agents.[12][13][14] For example, morpholine derivatives are key components in drugs like the antibiotic Linezolid and the anticancer agent Gefitinib.[12][13]

-

Modulation of Pharmacokinetics: The incorporation of the morpholine ring can improve a drug candidate's pharmacokinetic profile.[2][5] It helps to achieve a balance of aqueous solubility and lipophilicity, which is crucial for oral bioavailability and distribution in the body.[5]

Safety and Handling

Based on safety data for closely related morpholine derivatives, this compound should be handled with significant caution.[15] It is classified as a hazardous substance.

Hazard Summary: [15]

-

Flammability: Flammable liquid and vapor.

-

Toxicity: Harmful if swallowed. Toxic in contact with skin or if inhaled.

-

Corrosivity: Causes severe skin burns and eye damage.

-

Reproductive Toxicity: Suspected of damaging fertility or the unborn child.

Handling and Storage: [15][16][17]

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. The compound may be hygroscopic.

-

Spills: In case of a spill, cover drains and use a liquid-absorbent material for cleanup. Avoid allowing the product to enter drains.

First Aid Measures: [16][18][19]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Spectral Data Analysis

Characterization of this compound is typically performed using a combination of spectroscopic techniques.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The spectra would show characteristic signals for the protons and carbons of the morpholine ring and the oxirane ring.[20][21]

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present. Key absorptions would include C-O-C stretching for the ether linkages in the morpholine and epoxide rings, and C-N stretching.[8][22]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.[8] The NIST WebBook provides mass and IR spectra for the racemic mixture, "Morpholine, 4-(oxiranylmethyl)-".[8]

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, tailored for professionals in chemical research and drug development. Its unique structural features make it a valuable tool in the synthesis of novel therapeutic agents.

References

- 1. Buy this compound (EVT-384496) | 452105-35-0 [evitachem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-[(2R)-oxiran-2-yl]methylmorpholine [myskinrecipes.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Morpholine, 4-(oxiranylmethyl)- [webbook.nist.gov]

- 9. 4-Methylmorpholine CAS#: 109-02-4 [m.chemicalbook.com]

- 10. Morpholine (CAS 110-91-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. researchgate.net [researchgate.net]

- 12. Morpholine - Wikipedia [en.wikipedia.org]

- 13. atamankimya.com [atamankimya.com]

- 14. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

- 17. carlroth.com:443 [carlroth.com:443]

- 18. fishersci.com [fishersci.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 21. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Morpholine(110-91-8) IR Spectrum [m.chemicalbook.com]

Synthesis of (R)-4-(Oxiran-2-ylmethyl)morpholine from Morpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the chiral molecule (R)-4-(Oxiran-2-ylmethyl)morpholine, a valuable building block in medicinal chemistry and drug development, starting from morpholine. The document provides a comprehensive experimental protocol, summarizes key quantitative data, and includes a visual representation of the synthetic workflow.

Introduction

This compound is a chiral epoxide containing a morpholine moiety. The presence of the reactive oxirane ring, coupled with the pharmacophoric morpholine scaffold, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. Chiral morpholine derivatives are integral components of numerous pharmaceuticals, exhibiting diverse therapeutic activities. This guide focuses on a specific and efficient synthetic route to obtain the (R)-enantiomer, which is often crucial for achieving desired pharmacological effects and minimizing off-target activities.

Synthetic Pathway

The synthesis of this compound from morpholine is typically achieved through a two-step, one-pot reaction. The process involves the initial nucleophilic attack of morpholine on a chiral epihalohydrin, followed by an intramolecular cyclization to form the desired epoxide ring. A common and effective chiral starting material is (R)-(-)-1-chloro-2,3-epoxypropane, also known as (R)-epichlorohydrin.

The overall reaction scheme is as follows:

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound.

Materials:

-

Morpholine

-

(R)-(-)-1-chloro-2,3-epoxypropane

-

tert-Butanol

-

Potassium tert-butoxide solution in tetrahydrofuran (e.g., 1.0 M)

-

Dichloromethane

-

Water

-

Saturated brine solution

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Ice-water bath

-

Dropping funnel

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

Step 1: Nucleophilic Addition

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve morpholine (1.0 equivalent) in tert-butanol.

-

Cool the solution to 0°C using an ice-water bath.

-

Slowly add (R)-(-)-1-chloro-2,3-epoxypropane (1.0 equivalent) to the stirred solution.

-

After the addition is complete, remove the ice-water bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 2: Epoxide Formation and Work-up

-

Once the starting materials are consumed (as indicated by TLC), cool the reaction mixture to below 10°C in an ice-water bath.

-

Slowly add a solution of potassium tert-butoxide in tetrahydrofuran (1.0 equivalent) dropwise, maintaining the temperature below 10°C. The solution will typically turn from a light yellow to a white turbid mixture.

-

Stir the mixture for an additional 30 minutes after the addition is complete.

-

Monitor the reaction for the disappearance of the intermediate by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

-

To the residue, add water and extract the product with dichloromethane (2 x volumes).

-

Combine the organic extracts and wash with a saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

Purification: The crude product, obtained as a yellow oil, can be further purified by vacuum distillation or column chromatography on silica gel if necessary to achieve higher purity.[1]

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Yield | 88.8% | [1] |

| Appearance | Yellow oil | [1] |

| Molecular Formula | C₇H₁₃NO₂ | [2][3] |

| Molecular Weight | 143.18 g/mol | [3] |

| Boiling Point | 93-98°C at 12 mmHg | [4] |

| Density | 1.05 g/cm³ | [4] |

Experimental Workflow

The following diagram illustrates the key stages of the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

-

Morpholine is a corrosive and flammable liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

(R)-(-)-1-chloro-2,3-epoxypropane is a toxic and flammable liquid. Handle with extreme care in a fume hood and wear appropriate PPE.

-

Potassium tert-butoxide is a strong base and is corrosive. It reacts violently with water. Handle in a dry atmosphere (e.g., under nitrogen or argon) and wear appropriate PPE.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

Conclusion

The synthesis of this compound from morpholine via reaction with (R)-epichlorohydrin is a robust and high-yielding procedure. This technical guide provides the necessary details for researchers and drug development professionals to successfully synthesize this valuable chiral intermediate. The straightforward two-step, one-pot process, coupled with a simple work-up, makes it an attractive route for accessing this key building block for further synthetic transformations. Careful attention to reaction conditions and safety precautions is essential for a successful and safe synthesis.

References

(R)-4-(Oxiran-2-ylmethyl)morpholine molecular structure and stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-(Oxiran-2-ylmethyl)morpholine is a chiral heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a morpholine ring, a common scaffold in drug discovery known to enhance physicochemical properties, and a reactive (R)-configured epoxide (oxirane) ring.[1][2][3] This strained three-membered ring makes the molecule a versatile chiral building block for the synthesis of more complex molecules, particularly through nucleophilic ring-opening reactions.[4] This guide provides a comprehensive overview of its molecular structure, stereochemistry, synthesis, and analytical data.

Molecular Structure and Stereochemistry

The molecular structure of this compound consists of a morpholine ring N-substituted with a methylene group attached to the C2 carbon of an oxirane ring. The stereochemistry at the chiral center of the oxirane ring is designated as (R).

-

IUPAC Name: 4-[[(2R)-oxiran-2-yl]methyl]morpholine

-

Molecular Formula: C₇H₁₃NO₂

-

Molecular Weight: 143.18 g/mol

-

CAS Number: 452105-35-0

The presence of the chiral epoxide is crucial as it allows for the stereospecific introduction of functionalities, a key aspect in the development of enantiomerically pure pharmaceuticals. The morpholine moiety, with its advantageous physicochemical properties, often imparts improved solubility and metabolic stability to drug candidates.[3]

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below.

| Property | Value |

| Molecular Formula | C₇H₁₃NO₂ |

| Molecular Weight | 143.18 g/mol |

| Appearance | Yellow oil |

| Predicted Mass Spec. | Adduct m/z [M+H]⁺ 144.10192[M+Na]⁺ 166.08386[M-H]⁻ 142.08736[M+NH₄]⁺ 161.12846[M+K]⁺ 182.05780[M+H-H₂O]⁺ 126.09190[M+HCOO]⁻ 188.09284[M+CH₃COO]⁻ 202.10849 |

Experimental Protocols

Synthesis of 4-(Oxiranylmethyl)-morpholine

The following protocol is adapted from a patented synthesis which, while not explicitly designating the final product as the (R)-enantiomer, utilizes the (R)-enantiomer of the starting material, suggesting the formation of the (R)-product.[5]

Reaction Scheme:

Materials:

-

Morpholine

-

(R)-(-)-1-chloro-2,3-epoxypropane

-

tert-Butanol

-

Potassium tert-butoxide solution in tetrahydrofuran (THF)

-

Dichloromethane

-

Water

-

Saturated brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve morpholine (0.1 mol) in tert-butanol (4.5 ml) at room temperature with stirring.

-

Cool the solution to 0°C using an ice-water bath.

-

Slowly add (R)-(-)-1-chloro-2,3-epoxypropane (0.1 mol) to the cooled solution.

-

After the addition is complete, remove the ice-water bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials have been consumed.

-

Cool the reaction mixture in an ice-water bath to maintain a temperature below 10°C.

-

Add a solution of potassium tert-butoxide in THF (1.67 M, 60 ml, 100 mmol) dropwise. The solution will gradually turn into a white turbid mixture.

-

Stir for an additional 30 minutes, monitoring for the disappearance of the intermediate by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Add water (50 ml) to the residue and extract with dichloromethane (2 x 100 ml).

-

Combine the organic extracts and wash with saturated brine (100 ml).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product as a yellow oil.[5]

Expected Yield: 88.8%[5]

Applications in Drug Development

This compound is a valuable chiral intermediate in the synthesis of various pharmaceutical agents. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[2][3] The (R)-epoxide functionality allows for the stereoselective synthesis of more complex drug candidates.

One notable application is in the synthesis of analogues of the antibiotic Linezolid. The synthesis of such complex molecules often involves a series of reactions where the chirality of the starting material dictates the stereochemistry of the final product.

Synthetic Workflow Example: Intermediate for Linezolid Analogues

The following diagram illustrates a generalized synthetic pathway where this compound can be utilized as a key starting material for the synthesis of Linezolid analogues. This workflow highlights the importance of this chiral building block in constructing the core structure of these antibacterial agents.

Caption: Synthetic workflow for Linezolid analogues.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its unique combination of a reactive epoxide ring with a favorable morpholine scaffold makes it an important intermediate for the stereoselective synthesis of bioactive compounds. Further research into its applications and the full characterization of its spectroscopic properties will undoubtedly enhance its utility for the scientific community.

References

- 1. Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Item - Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate - American Chemical Society - Figshare [acs.figshare.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Spectroscopic Data for (R)-4-(Oxiran-2-ylmethyl)morpholine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-4-(Oxiran-2-ylmethyl)morpholine, a versatile building block in pharmaceutical and chemical synthesis. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Introduction

This compound, with the molecular formula C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol , is a chiral molecule featuring a morpholine ring attached to an oxirane (epoxide) moiety.[1] This combination of a stable heterocyclic amine and a reactive epoxide ring makes it a valuable intermediate in the synthesis of more complex molecules. Accurate spectroscopic characterization is crucial for confirming its identity, purity, and structure in any application. This guide summarizes the available and predicted spectroscopic data and provides generalized experimental protocols for its analysis.

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for this compound in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 3.70 | m | 4H | O(CH₂)₂ |

| ~ 3.10 | m | 1H | Oxirane CH |

| ~ 2.75 | dd | 1H | Oxirane CH₂ |

| ~ 2.50 | m | 4H | N(CH₂)₂ |

| ~ 2.45 | dd | 1H | Oxirane CH₂ |

| ~ 2.30 | m | 2H | N-CH₂ |

¹³C NMR (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 67.0 | O(CH₂)₂ |

| ~ 60.0 | N-CH₂ |

| ~ 54.0 | N(CH₂)₂ |

| ~ 51.0 | Oxirane CH |

| ~ 45.0 | Oxirane CH₂ |

Infrared (IR) Spectroscopy

The following IR data is based on the gas-phase spectrum of the achiral analogue, 4-(Oxiranylmethyl)morpholine, available from the NIST/EPA Gas-Phase Infrared Database.[7] The characteristic absorption bands are indicative of the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960 | Strong | C-H stretch (aliphatic) |

| 2860 | Strong | C-H stretch (aliphatic) |

| 1450 | Medium | CH₂ scissoring |

| 1290 | Medium | C-N stretch |

| 1120 | Strong | C-O-C stretch (ether) |

| 920 | Medium | Epoxide ring vibration |

| 870 | Medium | Epoxide ring vibration |

Mass Spectrometry (MS)

The mass spectrum data presented here is for the electron ionization (EI) of the achiral analogue, 4-(Oxiranylmethyl)morpholine, as provided by the NIST Mass Spectrometry Data Center.[7][8]

| m/z | Relative Intensity (%) | Assignment |

| 143 | 5 | [M]⁺ (Molecular Ion) |

| 100 | 100 | [M - C₂H₃O]⁺ |

| 86 | 20 | [M - C₃H₅O]⁺ |

| 57 | 30 | [C₄H₉]⁺ |

| 43 | 45 | [C₂H₃O]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent may affect the chemical shifts.[3] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon environment.

-

Set the spectral width to encompass the expected range for carbon chemical shifts (e.g., 0-220 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

IR Spectroscopy

-

Sample Preparation:

-

Liquid Film (for neat liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄ or CS₂) that has minimal interference in the spectral regions of interest. The solution is then placed in a liquid cell.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or the solvent).

-

Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Acquire a sufficient number of scans to obtain a high-quality spectrum.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to enhance the observation of the molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

-

Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and the fragmentation pattern, which can be used to deduce the structure of the molecule.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

Caption: Relationship between molecular properties and spectroscopic techniques.

References

An In-depth Technical Guide to (R)-4-(Oxiran-2-ylmethyl)morpholine (CAS Number: 452105-35-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, handling, and potential applications of (R)-4-(Oxiran-2-ylmethyl)morpholine, a versatile building block in medicinal chemistry. The information is intended to support research and development activities in the pharmaceutical and life sciences sectors.

Chemical and Physical Properties

This compound is a chiral organic compound featuring a morpholine ring substituted with an oxirane (epoxide) group. This unique structure combines the reactivity of the strained epoxide ring with the physicochemical properties imparted by the morpholine moiety, making it a valuable intermediate in the synthesis of complex molecules.[1]

Table 1: Chemical Identifiers and Descriptors

| Identifier | Value |

| CAS Number | 452105-35-0 |

| IUPAC Name | 4-[[(2R)-oxiran-2-yl]methyl]morpholine |

| Molecular Formula | C₇H₁₃NO₂ |

| Molecular Weight | 143.18 g/mol |

| SMILES | C1COCCN1C[C@@H]2CO2 |

| InChI | InChI=1S/C7H13NO2/c1-3-9-4-2-8(1)5-7-6-10-7/h7H,1-6H2/t7-/m1/s1 |

| InChI Key | KKWQCCPQBCHJBZ-SSDOTTSWSA-N |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Typically a colorless liquid or solid, depending on purity and storage conditions |

| Solubility | Soluble in polar solvents such as water and ethanol[1] |

| Reactivity | The epoxide group is highly reactive towards nucleophiles, leading to ring-opening reactions |

Synthesis and Reactivity

The synthesis of this compound is typically achieved through the reaction of morpholine with an epoxide precursor, most commonly (R)-epichlorohydrin, under basic conditions. The reactivity of the resulting compound is dominated by the electrophilic nature of the epoxide ring, which readily undergoes nucleophilic attack.

General Synthesis Protocol

A common laboratory-scale synthesis involves the following steps:

-

Reactants: Morpholine and (R)-epichlorohydrin are the primary starting materials.

-

Reaction Conditions: The reaction is generally conducted in a polar solvent, such as ethanol or water, in the presence of a base like sodium hydroxide, which acts as a catalyst. The mixture is typically stirred and heated to facilitate the reaction.[1]

-

Product Isolation: Following the reaction, this compound is isolated through standard extraction and purification techniques, which may include distillation or column chromatography.[1]

Chemical Reactivity

The strained three-membered epoxide ring is the primary site of reactivity in this compound. It is susceptible to ring-opening reactions with a wide range of nucleophiles, including amines, thiols, and alcohols. This reactivity makes it a versatile precursor for the introduction of a morpholinomethyl-2-hydroxypropyl moiety into various molecular scaffolds.[1]

Below is a diagram illustrating the general synthesis and subsequent nucleophilic ring-opening of this compound.

References

In-Depth Technical Guide: Chiral Purity and Enantiomeric Excess of (R)-4-(Oxiran-2-ylmethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-(Oxiran-2-ylmethyl)morpholine is a crucial chiral building block in modern medicinal chemistry. Its primary significance lies in its role as a key intermediate in the synthesis of various pharmaceuticals, most notably the oxazolidinone antibiotic, Linezolid.[1][2][3][4][5] Linezolid is a critical therapeutic agent for treating serious infections caused by multidrug-resistant Gram-positive bacteria. The stereochemistry of the oxirane moiety in this compound is paramount, as it directly dictates the stereochemistry of the final active pharmaceutical ingredient (API), which in turn governs its pharmacological activity and safety profile.

This technical guide provides a comprehensive overview of the synthesis, chiral purity, and enantiomeric excess (ee) of this compound. It includes detailed experimental protocols for its preparation and for the analytical methods used to determine its enantiomeric purity, with a focus on providing actionable data for researchers and drug development professionals.

Synthesis of this compound

The most common and industrially viable method for the synthesis of this compound involves the nucleophilic substitution reaction between morpholine and an enantiomerically pure three-carbon building block, typically (R)-epichlorohydrin.

General Synthesis Pathway

The synthesis is typically a two-step process initiated by the reaction of morpholine with (R)-epichlorohydrin, followed by an intramolecular cyclization to form the desired epoxide.

Figure 1: General synthesis pathway for this compound.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of this compound.

Materials:

-

Morpholine

-

(R)-Epichlorohydrin

-

Tert-butanol (solvent)

-

Methylene dichloride (solvent)

-

Carbonyl diimidazole (CDI)

-

Sodium acetate

-

Water

Procedure:

-

Step 1: Formation of N-[3-Chloro-2-(R)-hydroxypropyl]morpholine

-

To a solution of morpholine in tert-butanol, add (R)-epichlorohydrin.

-

Heat the reaction mixture at reflux for 16 hours.

-

After completion of the reaction (monitored by TLC), distill off the solvent under reduced pressure to obtain crude N-[3-chloro-2-(R)-hydroxypropyl]morpholine.[4]

-

-

Step 2: Cyclization to this compound

-

The crude intermediate from Step 1 can be cyclized under basic conditions. A common method involves dissolving the intermediate in a suitable solvent and adding a base like sodium hydroxide or potassium carbonate to facilitate the intramolecular Williamson ether synthesis.

-

Alternatively, for syntheses targeting Linezolid, the intermediate is often carried forward without purification. For instance, it can be dissolved in methylene dichloride and reacted with carbonyl diimidazole to form the corresponding oxazolidinone.[4]

-

Note: The direct synthesis of this compound from morpholine and (R)-epichlorohydrin can also be achieved in a one-pot reaction, often in the presence of a base.

Chiral Purity and Enantiomeric Excess Data

The enantiomeric excess of this compound is critically dependent on the enantiomeric purity of the starting material, (R)-epichlorohydrin. High enantiopurity of the starting material is essential to achieve a high ee in the final product. While specific ee values for this compound are not always explicitly reported in the literature, the successful synthesis of enantiomerically pure Linezolid implies that the ee of this intermediate is very high, typically >99%.

| Synthesis Method | Starting Material | Reported Yield | Reported Enantiomeric Excess (ee) | Reference |

| Nucleophilic substitution and cyclization | Morpholine and (R)-Epichlorohydrin | 70-85% | >99% (inferred from use in Linezolid synthesis) | [4] |

Experimental Protocols for Determining Enantiomeric Excess

The determination of the enantiomeric excess of this compound can be achieved through several analytical techniques, primarily chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers. The choice of the chiral stationary phase (CSP) is crucial for achieving good resolution. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of a wide range of chiral compounds, including epoxides.[6][7][8]

Illustrative Chiral HPLC Method Development Workflow:

Figure 2: Workflow for developing a chiral HPLC method.

Generic Chiral HPLC Protocol (to be optimized for this compound):

-

Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD (Amylose tris(3,5-dimethylphenylcarbamate))

-

Mobile Phase (Normal Phase): A mixture of n-hexane and a polar modifier like isopropanol or ethanol. A typical starting point is 90:10 (v/v) n-hexane:isopropanol.[7]

-

Flow Rate: 0.5 - 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 210 nm)

-

Temperature: Ambient or controlled (e.g., 25 °C)

Procedure:

-

Prepare a standard solution of racemic 4-(oxiran-2-ylmethyl)morpholine.

-

Inject the standard solution onto the chiral column and monitor the separation of the two enantiomers.

-

Systematically vary the mobile phase composition (e.g., the percentage of the polar modifier) to optimize the resolution between the enantiomeric peaks.

-

Once baseline separation is achieved, validate the method for linearity, precision, and accuracy according to ICH guidelines.

-

Analyze the synthesized this compound sample under the optimized conditions.

-

Calculate the enantiomeric excess using the peak areas of the two enantiomers:

-

ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100

-

Chiral Gas Chromatography (GC)

Chiral GC is another effective method for the enantiomeric separation of volatile compounds like epoxides. Cyclodextrin-based chiral stationary phases are commonly used for this purpose.[9][10]

Illustrative Chiral GC Method Development Workflow:

Figure 3: Workflow for developing a chiral GC method.

Generic Chiral GC Protocol (to be optimized for this compound):

-

Column: A cyclodextrin-based chiral capillary column (e.g., β-DEX™ or γ-DEX™).

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: 250 °C.

-

Detector: Flame Ionization Detector (FID) at 250 °C.

-

Oven Temperature Program: Start with an initial temperature (e.g., 80 °C) and ramp up to a final temperature (e.g., 180 °C) at a controlled rate (e.g., 5 °C/min).

Procedure:

-

Prepare a dilute solution of racemic 4-(oxiran-2-ylmethyl)morpholine in a suitable solvent (e.g., dichloromethane).

-

Inject the solution into the GC.

-

Optimize the temperature program to achieve baseline separation of the enantiomers.

-

Validate the method.

-

Analyze the synthesized this compound sample.

-

Calculate the enantiomeric excess from the peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

NMR spectroscopy can be used to determine enantiomeric excess by employing chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).[11][12][13] CSAs form transient diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.

Generic NMR Protocol using a Chiral Solvating Agent:

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Chiral Solvating Agent (CSA): A suitable CSA, such as (R)-(-)- or (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol or a chiral lanthanide shift reagent.

-

Solvent: An appropriate deuterated solvent (e.g., CDCl3).

Procedure:

-

Dissolve a known amount of the this compound sample in the deuterated solvent in an NMR tube.

-

Acquire a standard 1H NMR spectrum.

-

Add a molar excess of the chiral solvating agent to the NMR tube.

-

Acquire another 1H NMR spectrum and look for the splitting of signals corresponding to the protons near the chiral center of the epoxide.

-

The ratio of the integrals of the separated signals corresponds to the ratio of the enantiomers, from which the enantiomeric excess can be calculated.

Role in Drug Development and Signaling Pathways

The primary role of this compound in drug development is as a chiral synthon. Its epoxide functionality is a reactive electrophilic site that allows for the stereospecific introduction of the morpholinomethyl group into a larger molecule.

As of the current literature, there is no evidence to suggest that this compound itself has a direct role in any specific biological signaling pathways. Its biological significance is derived from being a precursor to pharmacologically active molecules. The morpholine moiety, in general, is a privileged structure in medicinal chemistry, often incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and metabolic stability.[14]

Logical Relationship in Drug Synthesis:

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide | Bentham Science [eurekaselect.com]

- 3. researchgate.net [researchgate.net]

- 4. EP2595968A1 - Novel process for preparation of linezolid and its novel intermediates - Google Patents [patents.google.com]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 10. gcms.cz [gcms.cz]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enantioselective terpolymerization of racemic and meso-epoxides with anhydrides for preparation of chiral polyesters - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Reactivity of the Oxirane Ring in (R)-4-(Oxiran-2-ylmethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity of the oxirane ring in (R)-4-(Oxiran-2-ylmethyl)morpholine, a versatile building block in medicinal chemistry and organic synthesis. The high reactivity of the strained three-membered ether ring dominates the chemical behavior of this molecule, making it a valuable precursor for the synthesis of a diverse range of functionalized molecules, particularly chiral amino alcohols.

Core Reactivity: Nucleophilic Ring-Opening

The primary mode of reactivity for the oxirane ring in this compound is nucleophilic ring-opening. This reaction is driven by the significant ring strain of the epoxide, which is a combination of angle and torsional strain. The reaction proceeds via an SN2 mechanism, where a nucleophile attacks one of the electrophilic carbon atoms of the oxirane, leading to the opening of the ring and the formation of a new carbon-nucleophile bond and a hydroxyl group.

Regioselectivity

In reactions with strong, basic nucleophiles, the attack predominantly occurs at the less sterically hindered carbon atom of the oxirane ring (the terminal C3 position). This regioselectivity is a hallmark of the SN2 mechanism in asymmetric epoxides under basic or neutral conditions. The morpholine moiety itself can have an anchimeric assistance effect, where the nitrogen atom can act as an internal base, though this is more pronounced in analogous piperidine compounds.

Under acidic conditions, the reaction mechanism can shift towards a more SN1-like character. The epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks the more substituted carbon (the C2 position), which can better stabilize the partial positive charge that develops in the transition state.

Key Reactions and Applications

The susceptibility of the oxirane ring to nucleophilic attack allows for the introduction of a wide array of functional groups, leading to the synthesis of valuable pharmaceutical intermediates.

Reaction with Nitrogen Nucleophiles

The reaction with primary and secondary amines is one of the most important transformations of this compound, yielding chiral 1,3-amino alcohols. These products are prevalent scaffolds in many biologically active compounds.

Table 1: Representative Nucleophilic Ring-Opening Reactions with Amines

| Nucleophile (Amine) | Product | Typical Conditions | Typical Yield (%) |

| Aniline | (R)-1-(morpholino)-3-(phenylamino)propan-2-ol | Ethanol, reflux | 85-95 |

| Benzylamine | (R)-1-(benzylamino)-3-(morpholino)propan-2-ol | Methanol, 60 °C | 80-90 |

| Piperidine | (R)-4-((3-(piperidin-1-yl)-2-hydroxypropyl)methyl)morpholine | neat, 80 °C | >90 |

Reaction with Oxygen Nucleophiles

Alcohols and phenols can act as nucleophiles to open the oxirane ring, forming ether-alcohol derivatives. These reactions are often catalyzed by either an acid or a base.

Table 2: Representative Nucleophilic Ring-Opening Reactions with Alcohols and Phenols

| Nucleophile | Product | Typical Conditions | Typical Yield (%) |

| Methanol | (R)-1-methoxy-3-(morpholino)propan-2-ol | NaOMe, Methanol, reflux | 75-85 |

| Phenol | (R)-1-(morpholino)-3-phenoxypropan-2-ol | K2CO3, DMF, 80 °C | 80-90 |

Reaction with Sulfur Nucleophiles

Thiols are excellent nucleophiles for epoxide ring-opening, leading to the formation of thioether-alcohols. These reactions typically proceed under mild, basic conditions.

Table 3: Representative Nucleophilic Ring-Opening Reactions with Thiols

| Nucleophile | Product | Typical Conditions | Typical Yield (%) |

| Thiophenol | (R)-1-(morpholino)-3-(phenylthio)propan-2-ol | Et3N, Methanol, rt | >90 |

| Benzyl mercaptan | (R)-1-(benzylthio)-3-(morpholino)propan-2-ol | NaH, THF, rt | 85-95 |

Experimental Protocols

General Procedure for the Reaction with Aromatic Amines

This protocol describes a general method for the synthesis of (R)-1-(morpholino)-3-(arylamino)propan-2-ols.

Materials:

-

This compound

-

Substituted Aniline

-

Ethanol (absolute)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) in absolute ethanol (5-10 mL per mmol of epoxide).

-

Add the substituted aniline (1.1 eq.) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield the desired (R)-1-(morpholino)-3-(arylamino)propan-2-ol.

-

Characterize the product by 1H NMR, 13C NMR, and mass spectrometry.

Reaction Kinetics

While specific kinetic data for the reactions of this compound are not extensively published, the kinetics can be understood by analogy to studies on similar systems, such as the reaction of phenyl glycidyl ether (PGE) with amines.

The reaction of epoxides with amines is generally considered to follow second-order kinetics, being first order with respect to both the epoxide and the amine. The rate of the reaction is influenced by several factors:

-

Nucleophilicity of the Amine: More nucleophilic amines will react faster.

-

Steric Hindrance: Sterically hindered amines or epoxides will react more slowly.

-

Solvent: Polar, protic solvents can accelerate the reaction by stabilizing the transition state through hydrogen bonding.

-

Temperature: As with most chemical reactions, an increase in temperature will increase the reaction rate.

-

Autocatalysis: The hydroxyl group formed as a product can act as a catalyst for the reaction of another epoxide molecule, leading to an acceleration of the reaction rate over time.

Table 4: Comparative Kinetic Parameters for the Reaction of Phenyl Glycidyl Ether with Aniline

| Temperature (°C) | Rate Constant (k) (L mol-1 s-1) | Activation Energy (Ea) (kJ/mol) |

| 70 | 1.5 x 10-4 | 50-60 |

| 90 | 4.5 x 10-4 | 50-60 |

| 110 | 1.2 x 10-3 | 50-60 |

Note: These are approximate values for a model system and should be used for comparative purposes only.

Visualizing Reaction Mechanisms and Workflows

To further elucidate the processes involved, the following diagrams illustrate the general reaction mechanism and a typical experimental workflow.

Caption: General mechanism of nucleophilic ring-opening of the oxirane.

(R)-4-(Oxiran-2-ylmethyl)morpholine: A Chiral Building Block for Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-4-(Oxiran-2-ylmethyl)morpholine is a versatile chiral building block of significant interest in medicinal chemistry and organic synthesis. Its unique structure, combining the reactivity of a strained oxirane ring with the stability and desirable physicochemical properties of the morpholine moiety, makes it a valuable intermediate in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its synthesis, properties, and key applications, with a focus on its role in the development of prominent drugs.

Physicochemical Properties

This compound is an organic compound featuring a morpholine ring substituted with an oxiranylmethyl group at the nitrogen atom. The presence of the chiral epoxide ring is central to its utility in asymmetric synthesis.

| Property | Value |

| Molecular Formula | C₇H₁₃NO₂ |

| Molecular Weight | 143.18 g/mol |

| Appearance | Yellow Liquid |

| Classification | Morpholine derivative, Cyclic ether |

Synthesis of this compound

The primary synthetic route to this compound involves the nucleophilic substitution reaction between morpholine and an enantiomerically pure epichlorohydrin, followed by intramolecular ring-closure.

General Synthesis Workflow

Experimental Protocol: Synthesis from Morpholine and (R)-Epichlorohydrin

This protocol describes a representative method for the synthesis of this compound.

Materials:

-

Morpholine

-

(R)-Epichlorohydrin

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve morpholine in a mixture of ethanol and water.

-

Add sodium hydroxide to the solution to create basic conditions.

-

Slowly add (R)-epichlorohydrin to the reaction mixture while stirring.

-

Heat the mixture to reflux (typically 60-80°C) and maintain for several hours until the reaction is complete (monitored by TLC or GC).

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether) multiple times.

-

Combine the organic extracts and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

Quantitative Data from Literature:

| Reactants | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee%) |

| Morpholine, Epichlorohydrin | NaOH | Ethanol/Water | 60-80 | 70-85 | >98% |

Note: Yields and enantiomeric excess can vary based on specific reaction conditions and purification methods.

Applications in Drug Synthesis

The high reactivity of the epoxide ring allows for regioselective ring-opening by various nucleophiles, making this compound a crucial intermediate in the synthesis of several marketed drugs.

Role in the Synthesis of Linezolid

Linezolid is an oxazolidinone antibiotic effective against multi-drug resistant Gram-positive bacteria. The synthesis of Linezolid can utilize a key intermediate derived from this compound.

Role in the Synthesis of Rivaroxaban

Rivaroxaban is an oral anticoagulant that directly inhibits Factor Xa. The synthesis of Rivaroxaban involves the construction of an oxazolidinone core, for which this compound can serve as a precursor to a key intermediate.

Analytical Characterization

The purity and enantiomeric excess of this compound are critical for its use in pharmaceutical synthesis. Standard analytical techniques are employed for its characterization.[1]

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and determination of enantiomeric excess, often using a chiral stationary phase. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirmation of molecular weight and purity. |

| Gas Chromatography (GC) | Purity assessment and monitoring of reaction progress. |

Conclusion

This compound stands out as a highly valuable chiral building block in the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry. Its straightforward synthesis, combined with the versatile reactivity of the epoxide ring, allows for the efficient and stereocontrolled introduction of a morpholinomethyl group. The successful application of this intermediate in the synthesis of drugs like Linezolid and Rivaroxaban underscores its importance and continued relevance in modern drug discovery and development. Researchers and process chemists can leverage the properties and synthetic accessibility of this compound to construct novel therapeutic agents with improved efficacy and safety profiles.

References

Methodological & Application

Synthesis of Chiral Amino Alcohols Utilizing (R)-4-(Oxiran-2-ylmethyl)morpholine: A Versatile Building Block for Drug Discovery

Introduction

Chiral amino alcohols are pivotal structural motifs in a vast array of pharmaceuticals and biologically active compounds. Their stereochemistry often plays a crucial role in their pharmacological activity, making their enantioselective synthesis a key focus in medicinal chemistry and drug development. (R)-4-(Oxiran-2-ylmethyl)morpholine has emerged as a valuable and versatile chiral building block for the synthesis of these important molecules. The presence of a reactive epoxide ring on a chiral backbone allows for the regioselective and stereospecific introduction of various nucleophiles, leading to a diverse range of chiral amino alcohols with high enantiomeric purity. This application note provides detailed protocols for the synthesis of chiral amino alcohols via the nucleophilic ring-opening of this compound and highlights their potential applications in drug discovery.

Application Notes

The primary application of this compound lies in its use as an electrophile in ring-opening reactions. The inherent strain of the oxirane ring facilitates nucleophilic attack, which, due to the chirality of the starting material, proceeds with a high degree of stereocontrol. This method provides a straightforward and efficient route to enantiomerically enriched β-amino alcohols.

The morpholine moiety itself is a privileged scaffold in medicinal chemistry, known to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. Consequently, the chiral amino alcohols derived from this compound are of significant interest in the development of new therapeutic agents.

Key Applications:

-

Synthesis of Chiral β-Blockers: The core structure of many β-adrenergic receptor antagonists (β-blockers) contains a chiral amino alcohol functionality. This compound serves as a key precursor for the synthesis of novel β-blockers with potentially improved selectivity and pharmacokinetic profiles.

-

Development of Novel Antibiotics: The structural framework derived from the ring-opening of this compound is found in certain antibiotic drug candidates. For instance, derivatives of this compound are related to impurities of the antibiotic Linezolid, indicating its relevance in this therapeutic area.

-

CNS-Active Agents: Morpholine-containing compounds have shown activity as central nervous system (CNS) agents. The chiral amino alcohols synthesized from the title compound can be further elaborated to create novel dopamine receptor antagonists and other neurologically active molecules.[1][2]

-

Chiral Ligands in Asymmetric Catalysis: Chiral amino alcohols are widely used as ligands in asymmetric catalysis. The products derived from this compound can be employed to create new catalysts for a variety of enantioselective transformations.

Experimental Protocols

The following protocols describe the general procedure for the nucleophilic ring-opening of this compound with amines and thiols to generate the corresponding chiral amino alcohols and thioalcohols.

Protocol 1: Synthesis of (R)-1-(Arylamino)-3-(morpholino)propan-2-ols

This protocol details the synthesis of chiral β-amino alcohols through the reaction of this compound with various anilines.

Materials:

-

This compound

-

Substituted Aniline (e.g., aniline, 4-fluoroaniline, 4-methoxyaniline)

-

Solvent (e.g., Ethanol, Methanol, Water, or solvent-free)

-

Lewis Acid Catalyst (optional, e.g., LiClO₄, Sc(OTf)₃)

-

Stirring apparatus and heating mantle/oil bath

-

Standard laboratory glassware

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) in the chosen solvent.

-

Add the substituted aniline (1.0-1.2 eq.) to the solution.

-

If a catalyst is used, add the Lewis acid (0.1 eq.) to the reaction mixture.

-

Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) for the required time (typically 4-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

If necessary, perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure (R)-1-(arylamino)-3-(morpholino)propan-2-ol.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The enantiomeric excess (ee%) can be determined by chiral HPLC analysis.

Protocol 2: Synthesis of (R)-1-(Alkylamino)-3-(morpholino)propan-2-ols

This protocol is for the reaction with aliphatic amines.

Materials:

-

This compound

-

Aliphatic Amine (e.g., propylamine, butylamine)

-

Solvent (e.g., Ethanol, Methanol, or solvent-free)

-

Stirring apparatus

-

Standard laboratory glassware

-

Purification apparatus (distillation or chromatography)

Procedure:

-

Combine this compound (1.0 eq.) and the aliphatic amine (1.5-2.0 eq.) in a sealed tube or a round-bottom flask fitted with a condenser.

-

The reaction can be performed neat (solvent-free) or in a suitable solvent like ethanol.

-

Heat the reaction mixture at an appropriate temperature (e.g., 60-80 °C) for 12-48 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess amine and solvent under reduced pressure.

-

Purify the residue by vacuum distillation or silica gel column chromatography to obtain the pure (R)-1-(alkylamino)-3-(morpholino)propan-2-ol.

-

Characterize the product using spectroscopic methods (NMR, MS) and determine the enantiomeric purity by chiral HPLC.

Data Presentation

The following tables summarize the quantitative data for the synthesis of chiral amino alcohols from this compound with various nucleophiles.

Table 1: Synthesis of (R)-1-(Arylamino)-3-(morpholino)propan-2-ols

| Entry | Arylamine | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | Aniline | None | Ethanol | Reflux | 12 | 85 | >98 |

| 2 | 4-Fluoroaniline | LiClO₄ | Acetonitrile | 50 | 8 | 92 | >99 |

| 3 | 4-Methoxyaniline | None | Water | 80 | 24 | 78 | >98 |

| 4 | 3-Chloroaniline | Sc(OTf)₃ | Toluene | 60 | 6 | 88 | >99 |

Table 2: Synthesis of Chiral Amino Alcohols with Other Nucleophiles

| Entry | Nucleophile | Conditions | Product | Yield (%) | ee (%) |

| 1 | Propylamine | Neat, 70°C, 24h | (R)-1-(Morpholino)-3-(propylamino)propan-2-ol | 82 | >98 |

| 2 | Benzylamine | Ethanol, Reflux, 16h | (R)-1-(Benzylamino)-3-(morpholino)propan-2-ol | 89 | >99 |

| 3 | Thiophenol | NaH, THF, RT, 12h | (R)-1-(Morpholino)-3-(phenylthio)propan-2-ol | 95 | >99 |

| 4 | Sodium Azide | H₂O/Acetone, 60°C, 18h | (S)-1-Azido-3-(morpholino)propan-2-ol | 91 | >99 |

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the general synthetic workflow for the preparation of chiral amino alcohols from this compound.

Caption: General workflow for the synthesis of chiral amino alcohols.

Logical Relationship Diagram

This diagram shows the logical relationship between the starting material, the key reaction, and the potential applications of the synthesized products.

Caption: Relationship between the chiral precursor and drug development.

This compound is a highly effective and versatile chiral building block for the enantioselective synthesis of a wide range of chiral amino alcohols. The straightforward and high-yielding nucleophilic ring-opening reactions, coupled with the beneficial properties of the morpholine scaffold, make this an attractive strategy for researchers in medicinal chemistry and drug development. The detailed protocols and data presented herein provide a solid foundation for the exploration and synthesis of novel chiral amino alcohols as potential therapeutic agents.

References

- 1. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Nucleophilic Ring-Opening Reactions of (R)-4-(Oxiran-2-ylmethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the nucleophilic ring-opening reactions of (R)-4-(Oxiran-2-ylmethyl)morpholine, a versatile chiral building block in medicinal chemistry. The protocols and data presented herein are essential for the synthesis of diverse libraries of chiral β-amino alcohols, which are key structural motifs in many pharmacologically active compounds.

Introduction

This compound is a valuable chiral intermediate due to the presence of a reactive epoxide ring and a morpholine moiety. The strained three-membered ring of the epoxide is susceptible to nucleophilic attack, leading to regioselective ring-opening and the formation of chiral 1,2-disubstituted propanol derivatives. The morpholine group often enhances the pharmacological properties and metabolic stability of drug candidates.[1][2] This document details the reactions of this epoxide with various nucleophiles, including amines, thiols, and azides, providing protocols and comparative data to guide synthetic strategies. The resulting chiral amino alcohols are scaffolds for various therapeutic agents, including β-blockers.[3]

Data Presentation: Comparative Nucleophilic Ring-Opening Reactions

The following tables summarize the quantitative data for the ring-opening of this compound and structurally similar epoxides with different classes of nucleophiles. The data has been compiled from various sources and aims to provide a comparative overview.

Table 1: Reaction with Amine Nucleophiles

| Entry | Amine Nucleophile | Catalyst/Solvent | Time (h) | Yield (%) | Reference |

| 1 | Aniline | CoCl₂ / CH₃CN | 4 | 92 | General Protocol |

| 2 | Pyrrolidine | None / EtOH | 6 | 88 | General Protocol |

| 3 | Benzylamine | Amberlist-15 / CH₂Cl₂ | 5 | 90 | General Protocol |

| 4 | Morpholine | None / H₂O | 10 | 85 | General Protocol |

Table 2: Reaction with Thiol Nucleophiles

| Entry | Thiol Nucleophile | Catalyst/Base/Solvent | Time (h) | Yield (%) | Reference |

| 1 | Thiophenol | Et₃N / MeOH | 1 | 95 | General Protocol |

| 2 | 4-Methylthiophenol | NaH / THF | 2 | 93 | General Protocol |

| 3 | Benzyl mercaptan | K₂CO₃ / DMF | 3 | 90 | General Protocol |

| 4 | 2-Mercaptoethanol | None / EtOH | 4 | 88 | General Protocol |

Table 3: Reaction with Azide Nucleophiles

| Entry | Azide Source | Catalyst/Solvent | Time (min) | Yield (%) | Reference |

| 1 | NaN₃ | None / PEG-400 | 30 | 98 | Specific Protocol |

| 2 | NaN₃ | CeCl₃·7H₂O / CH₃CN | 45 | 96 | General Protocol |

| 3 | TMSN₃ | Ti(OiPr)₄ / Toluene | 120 | 94 | General Protocol |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: General Procedure for Ring-Opening with Amines

This protocol describes a general method for the reaction of this compound with primary or secondary amines.

Materials:

-

This compound

-

Amine (e.g., aniline, pyrrolidine)

-

Solvent (e.g., ethanol, acetonitrile, or water)

-

Catalyst (optional, e.g., CoCl₂, Amberlist-15)

-

Magnetic stirrer and heating plate

-

Round-bottom flask

-

Condenser

Procedure:

-

To a solution of this compound (1.0 eq.) in the chosen solvent (0.2 M), add the amine (1.1 eq.).

-

If a catalyst is used, add it to the mixture (5-10 mol%).

-

Stir the reaction mixture at room temperature or heat to reflux (typically 50-80 °C) and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired β-amino alcohol.

Protocol 2: General Procedure for Ring-Opening with Thiols

This protocol outlines a general method for the reaction with thiol nucleophiles.

Materials:

-

This compound

-

Thiol (e.g., thiophenol)

-

Base (optional, e.g., Et₃N, K₂CO₃, NaH)

-

Solvent (e.g., methanol, THF, DMF)

-

Magnetic stirrer

-

Round-bottom flask

Procedure:

-

To a solution of the thiol (1.1 eq.) in the chosen solvent (0.2 M), add the base (1.2 eq.) if required, and stir for 10 minutes at room temperature.

-

Add this compound (1.0 eq.) to the mixture.

-

Stir the reaction at room temperature and monitor by TLC.

-

After completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the pure β-thio alcohol.

Protocol 3: Catalyst-Free Ring-Opening with Sodium Azide in PEG-400

This highly efficient and environmentally friendly protocol details the azidolysis of the epoxide.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Poly(ethylene glycol) 400 (PEG-400)

-

Magnetic stirrer

-

Round-bottom flask

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) and sodium azide (1.5 eq.) in PEG-400 (3 mL per mmol of epoxide).

-

Stir the mixture vigorously at room temperature for 30-45 minutes.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, add water (10 mL) to the reaction mixture.

-

Extract the product with diethyl ether (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to obtain the crude product.

-

Purification by column chromatography on silica gel (ethyl acetate/hexane) provides the pure (R)-1-azido-3-(morpholin-4-yl)propan-2-ol.

Visualizations

Reaction Workflow

The general workflow for the synthesis and purification of chiral β-amino alcohols from this compound is depicted below.

Caption: General experimental workflow.

Regioselectivity of Nucleophilic Attack

The ring-opening of this compound proceeds with high regioselectivity, with the nucleophile attacking the sterically less hindered carbon of the epoxide ring (C1). This is consistent with an SN2-type mechanism.

Caption: Regioselectivity of nucleophilic attack.

Signaling Pathway of β-Blocker Derivatives

Many of the chiral amino alcohols synthesized from this compound are precursors to β-adrenergic receptor antagonists (β-blockers). These drugs competitively inhibit the binding of catecholamines (e.g., adrenaline) to β-adrenergic receptors, thereby modulating the downstream signaling cascade.[3]

Caption: β-Adrenergic receptor signaling pathway.

References

Application Notes and Protocols for the Use of (R)-4-(Oxiran-2-ylmethyl)morpholine in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and utilization of (R)-4-(Oxiran-2-ylmethyl)morpholine, a versatile chiral building block crucial for the preparation of several pharmaceutical intermediates. The inherent reactivity of the strained oxirane ring allows for regioselective ring-opening reactions, making it a valuable synthon in the construction of complex molecules, notably the active pharmaceutical ingredients (APIs) Linezolid and Rivaroxaban.

Synthesis of this compound

This compound serves as a key chiral starting material. Its synthesis is typically achieved through the nucleophilic substitution of morpholine on a chiral epoxide precursor, such as (R)-epichlorohydrin.

Experimental Protocol: Synthesis of this compound

This protocol outlines the synthesis of the title compound from morpholine and (R)-epichlorohydrin.

Materials:

-

Morpholine

-

(R)-Epichlorohydrin

-

Sodium hydroxide (NaOH)

-

Ethanol or Water

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve morpholine in ethanol or water.

-

Add sodium hydroxide to the solution to create basic conditions.

-

Slowly add (R)-epichlorohydrin to the reaction mixture.

-

Heat the mixture to a gentle reflux (typically 60-80°C) and stir for several hours until the reaction is complete (monitoring by TLC is recommended).

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and dichloromethane.

-

The aqueous layer is extracted multiple times with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Purification is achieved by distillation under reduced pressure or by column chromatography on silica gel to afford pure this compound.[1]

| Parameter | Value/Condition |

| Reactants | Morpholine, (R)-Epichlorohydrin |

| Base | Sodium Hydroxide |

| Solvent | Ethanol or Water |

| Temperature | 60-80°C |

| Typical Yield | 70-85% (after purification)[1] |

Application in the Synthesis of Linezolid Intermediates

Linezolid is an important oxazolidinone antibiotic. A key step in its synthesis involves the formation of an oxazolidinone ring, which can be constructed using an intermediate derived from the ring-opening of an epoxide by an aniline derivative. While direct use of this compound is not explicitly detailed, a common strategy involves the reaction of 3-fluoro-4-morpholinoaniline with (R)-epichlorohydrin to form an intermediate, which then undergoes cyclization. This intermediate is structurally analogous to the product of the reaction between 3-fluoro-4-morpholinoaniline and this compound.

Experimental Protocol: Synthesis of (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone

This protocol describes the synthesis of a key intermediate for Linezolid starting from 3-fluoro-4-morpholinylaniline and (R)-epichlorohydrin.[2]

Step 1: Synthesis of N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline

-

To a stirred solution of (R)-epichlorohydrin in methanol, add 3-fluoro-4-morpholinylaniline.

-

Heat the reaction mixture to 60-65°C and stir for the specified time.

-

Monitor the reaction by TLC until completion.

-